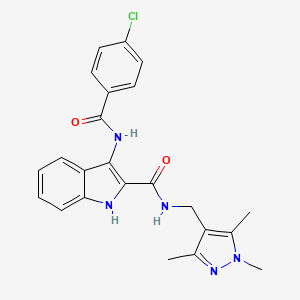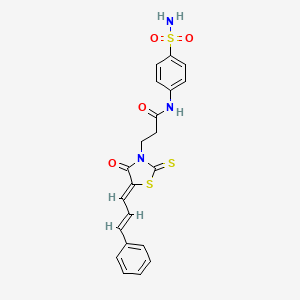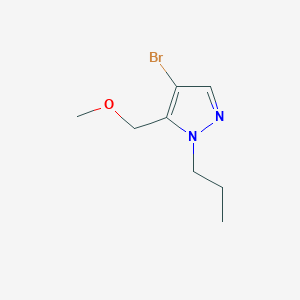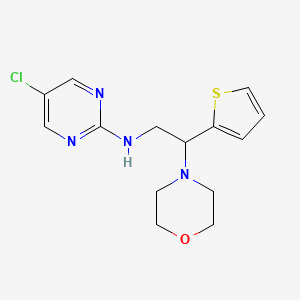![molecular formula C21H20N4 B2365213 2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850720-64-8](/img/structure/B2365213.png)
2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of similar pyrazolo[1,5-a]pyrimidines has been reported in the literature. For instance, a Cu (I) catalyzed 1,3 dipolar cycloaddition reaction has been used to synthesize related pyrazolo[1,5-a]pyrimidine-based glycohybrids .Molecular Structure Analysis
The molecular formula of the compound is C21H28N4O . The InChI string and the Canonical SMILES can be used to generate the 3D structure of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” are not available, related pyrazolo[1,5-a]pyrimidines have been synthesized using Cu (I) catalyzed 1,3 dipolar cycloaddition reactions .Physical And Chemical Properties Analysis
The molecular weight of the compound is 352.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 6 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
One area of research involves the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, leveraging their potential in medicinal chemistry. For instance, studies have demonstrated methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives with potential antitumor and antimicrobial activities. These compounds are synthesized through reactions with various formylated active proton compounds, showcasing their versatility as building blocks in chemical synthesis (Riyadh, 2011). Additionally, the reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored, leading to the synthesis of compounds that could serve as ligands for benzodiazepine receptors, highlighting their significance in the development of CNS-active drugs (Bruni et al., 1994).
Potential Therapeutic Applications
Beyond their synthesis and basic chemical properties, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their therapeutic potential. Research has delved into their anti-inflammatory and antimicrobial properties. For example, certain 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones have been synthesized to explore their nonsteroidal anti-inflammatory drug properties without ulcerogenic activity, an essential consideration for developing safer anti-inflammatory medications (Auzzi et al., 1983). Furthermore, derivatives like 2-arylpyrazolo[4,3-d]pyrimidin-7-amines have shown promise as potent and selective human A3 adenosine receptor antagonists, indicating potential applications in treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Squarcialupi et al., 2013).
Advanced Synthesis Techniques
Innovations in synthesis techniques for pyrazolo[1,5-a]pyrimidine derivatives also represent a significant area of research. A scalable approach using flow chemistry has been developed for the convenient preparation of aminopyrazoles from commercial aryl halides, demonstrating the efficiency and adaptability of modern synthetic methods in producing these compounds (Wilson et al., 2012).
Direcciones Futuras
The future directions for “2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The compound’s structure could be optimized for better activity, and its mechanism of action could be studied in more detail .
Propiedades
IUPAC Name |
2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-14-8-7-11-18(12-14)23-19-13-15(2)22-21-20(16(3)24-25(19)21)17-9-5-4-6-10-17/h4-13,23H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAMMWQEQROECZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(3-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

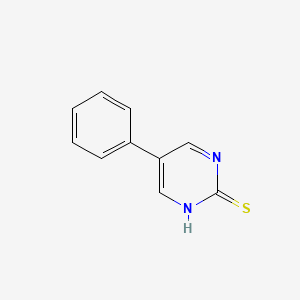
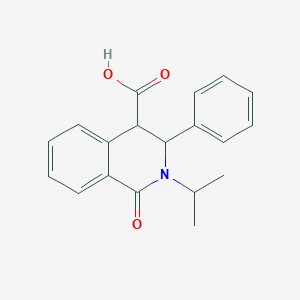

![N-(3,5-dimethylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2365137.png)
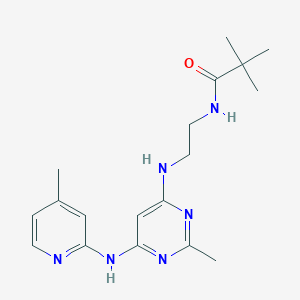
![Methyl 2-[(phenylsulfonyl)amino]-3-thiophenecarboxylate](/img/structure/B2365141.png)

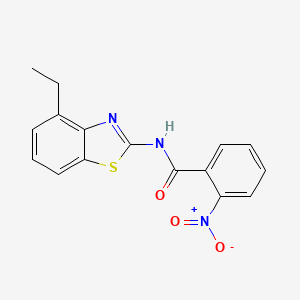
![N-(2,5-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2365144.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2365145.png)
